molecular formula C10H15NO3 B2418403 (3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2165825-89-6

(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B2418403
CAS RN: 2165825-89-6
M. Wt: 197.234
InChI Key: YATIBHHZINOUNN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C10H15NO3 . It has a molecular weight of 197.234.

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic and Apoptotic Effects : Derivatives such as [4‐(Adamantane‐1‐carboxamido)‐3‐oxo‐1‐thia‐4‐azaspiro[4.4]nonan‐2‐yl]acetic acid showed in vitro cytotoxicity against human carcinoma cell lines and induced apoptosis. This highlights their potential in cancer therapy (Turk-Erbul et al., 2021).

  • Synthetic Pathways and Potential Applications : Research on the synthesis of spirocyclic compounds, including variants of azaspiro[4.5]decane derivatives, demonstrates their potential for creating biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Chemical Properties and Transformations : Studies on ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, a related compound, provide insights into the chemical behavior and transformation possibilities of these spirocyclic compounds (Kuroyan et al., 1991).

  • Decarboxylation Studies : Research on the decarboxylation of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid contributes to understanding the chemical kinetics and mechanisms relevant to spirocyclic compounds (Bigley & May, 1969).

  • Crystal Structure Analysis : Investigations into the crystal structure of compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane aid in understanding the stereochemistry and molecular configuration of spirocyclic derivatives (Wen, 2002).

  • Spiroaminals Synthesis : Studies on the synthesis of spiroaminals, including 1-oxa-6-azaspiro[4.5]decane, highlight the methodologies and strategies for creating these complex structures, which are significant in drug development (Sinibaldi & Canet, 2008).

  • Antiviral Activity : Research on the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related, showed potent antiviral activity against influenza A virus, suggesting potential applications in antiviral drug development (Göktaş et al., 2012).

properties

IUPAC Name

(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8(13)7-6-10(9(14)11-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATIBHHZINOUNN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)C[C@@H](NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.